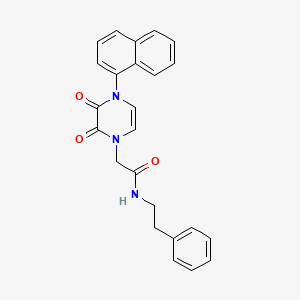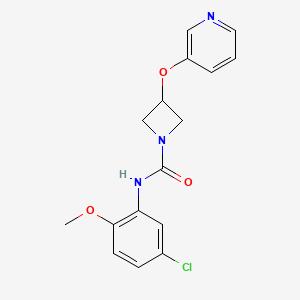
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide selectively targets the mutant EGFR kinase domain and irreversibly inhibits its activity. This leads to the inhibition of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The irreversible binding of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide to the mutant EGFR kinase domain distinguishes it from other EGFR TKIs.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been shown to induce apoptosis and cell cycle arrest in NSCLC cell lines with EGFR T790M mutations. It also inhibits tumor growth and angiogenesis in xenograft models of NSCLC. In clinical trials, N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has demonstrated high response rates and prolonged progression-free survival in patients with EGFR T790M-positive NSCLC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, favorable pharmacokinetic properties, and low toxicity. However, its irreversible binding to the mutant EGFR kinase domain can make it difficult to study the effects of reversible EGFR inhibition. Additionally, the development of resistance to N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide remains a challenge in the treatment of NSCLC.
Direcciones Futuras
For the development of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide include the exploration of combination therapies with other targeted agents or immunotherapies, the identification of biomarkers for patient selection, and the investigation of mechanisms of resistance to N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide. Additionally, the potential use of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide in other EGFR-mutant cancers, such as head and neck cancer, should be explored.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 2,3-dibromopyridine to form the intermediate 5-chloro-2-methoxy-N-(pyridin-3-yl)aniline. The intermediate is then reacted with azetidine-1-carboxylic acid to form N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide. The synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown efficacy against tumors with EGFR T790M mutations, which are resistant to first-generation EGFR TKIs. N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has also shown favorable safety and tolerability profiles in clinical trials.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-15-5-4-11(17)7-14(15)19-16(21)20-9-13(10-20)23-12-3-2-6-18-8-12/h2-8,13H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFBACYJVMBEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)
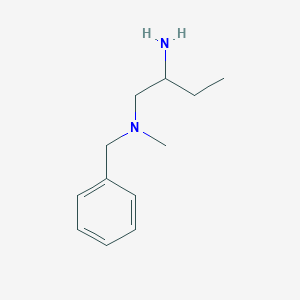
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine](/img/structure/B2790292.png)
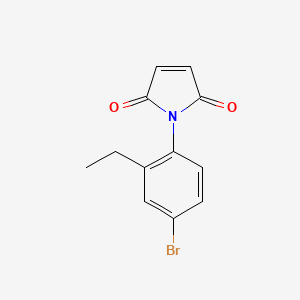
![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2790296.png)
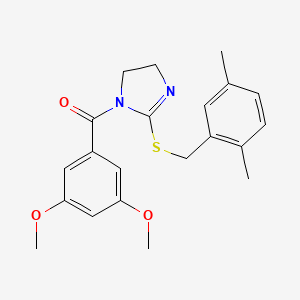
![5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2790299.png)


![ethyl 3-cyano-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2790303.png)

![3-[(2-bromo-4-fluorophenyl)methyl]-6-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2790310.png)
